molecular formula C10H14O2 B2884231 3-(2-Methylpropoxy)phenol CAS No. 91950-13-9

3-(2-Methylpropoxy)phenol

Cat. No. B2884231
Key on ui cas rn: 91950-13-9
M. Wt: 166.22
InChI Key: WTFGCLZKNHMTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859780B2

Procedure details

A 1 L 3-neck flask fitted with a stir-bar, addition funnel, and an Ar inlet was charged with resorcinol (20.0 g, 182 mmol) and DMF (400 mL). To the resultant solution was added NaH (4.82 g, 200 mmol) in two portions, 10 min apart. The mixture stirred at rt 30 min. 1-Bromo-2-methylpropane (37.4 g, 273 mmol) was then added, and the mixture was heated at 80° C. overnight. The mixture was cooled, diluted with EtOAc (300 mL), and washed with H2O (2×250 mL). The aqueous phases were back-extracted with EtOAc (2×100 mL). The combined organic phases were then diluted with hexanes (500 mL) and washed with half-saturated aqueous NaHCO3 (6×200 mL). The solution was filtered through phase separation paper and concentrated in vacuo to give 13.4 g of 71 as a yellow oil containing 27% dialkylated material as determined by HPLC. The substance was carried on as is. HPLC analysis (5:10:85 H2O:A1:MeOH) showed a purity of 68% with a retention time of 3.9 min and 27% dialkylated material with a retention time of 12.0 min.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.82 g
Type
reactant
Reaction Step Two
Quantity
37.4 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].CN(C=O)C.[H-].[Na+].Br[CH2:17][CH:18]([CH3:20])[CH3:19]>CCOC(C)=O>[CH2:17]([O:2][C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][CH:8]=1)[CH:18]([CH3:20])[CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
400 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.82 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
37.4 g
Type
reactant
Smiles
BrCC(C)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture stirred at rt 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L 3-neck flask fitted with a stir-bar, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
washed with H2O (2×250 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were back-extracted with EtOAc (2×100 mL)
ADDITION
Type
ADDITION
Details
The combined organic phases were then diluted with hexanes (500 mL)
WASH
Type
WASH
Details
washed with half-saturated aqueous NaHCO3 (6×200 mL)
FILTRATION
Type
FILTRATION
Details
The solution was filtered through phase separation paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(C)C)OC=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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